(S)-2-Isopropylpiperazine
Overview
Description
(S)-2-Isopropylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Ecological Risk Assessment
A comprehensive ecological risk assessment of atrazine, a widely used pesticide that contains isopropyl groups similar to (S)-2-Isopropylpiperazine, was conducted. This study focused on the potential aquatic ecological effects of atrazine in North American surface waters, utilizing monitoring data and various assessment techniques, including probabilistic risk assessment methods (Solomon et al., 1996).
2. Synthesis of Antimicrobial Agents
Research on the catalytic N-formylation for the synthesis of 6-substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinone antimicrobial agents utilized isopropylpiperazine. This study highlights the development of a new class of piperazine-based antimicrobial agents, demonstrating the significance of isopropylpiperazine derivatives in medicinal chemistry (Patel & Park, 2015).
3. Toxicokinetics in Zebrafish Embryos
A study on the toxicokinetics of atrazine in embryos of zebrafish (Danio rerio) provided insights into the effects of isopropylamine-containing herbicides on aquatic organisms. The research examined atrazine's impact on embryonic development and specific enzyme activities, contributing to the understanding of environmental risks posed by such chemicals (Wiegand et al., 2001).
4. Total Synthesis of Bioactive Compounds
The total synthesis of spirotryprostatin A, involving oxidative rearrangement and introduction of a diketopiperazine unit, included steps where isopropylidene and isopropyl groups played a crucial role. This research highlighted the synthetic utility of isopropylpiperazine derivatives in the creation of bioactive molecules (Edmondson et al., 1999).
5. Chromatin Activity in Plants
A study exploring the effect of atrazine on chromatin activity in corn and soybean showed the impact of this isopropylamine-containing herbicide at the molecular level in plants. This research is significant for understanding how such chemicals influence plant genetics and development (Penner & Early, 1972).
Properties
IUPAC Name |
(2S)-2-propan-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSNWKQNPKIHK-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567099 | |
Record name | (2S)-2-(Propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133181-64-3 | |
Record name | (2S)-2-(Propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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